molecular formula C12H19NO2Si B12771509 Acetamide, N-methyl-2-phenyl-2-((trimethylsilyl)oxy)- CAS No. 151414-64-1

Acetamide, N-methyl-2-phenyl-2-((trimethylsilyl)oxy)-

Katalognummer: B12771509
CAS-Nummer: 151414-64-1
Molekulargewicht: 237.37 g/mol
InChI-Schlüssel: XXIKRDXTDIWNRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N-methyl-2-phenyl-2-((trimethylsilyl)oxy)- is a complex organic compound with a unique structure that includes a phenyl group, a trimethylsilyl group, and an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-methyl-2-phenyl-2-((trimethylsilyl)oxy)- typically involves the reaction of N-methyl-2-phenylacetamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

N-methyl-2-phenylacetamide+trimethylsilyl chlorideAcetamide, N-methyl-2-phenyl-2-((trimethylsilyl)oxy)-+HCl\text{N-methyl-2-phenylacetamide} + \text{trimethylsilyl chloride} \rightarrow \text{Acetamide, N-methyl-2-phenyl-2-((trimethylsilyl)oxy)-} + \text{HCl} N-methyl-2-phenylacetamide+trimethylsilyl chloride→Acetamide, N-methyl-2-phenyl-2-((trimethylsilyl)oxy)-+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, N-methyl-2-phenyl-2-((trimethylsilyl)oxy)- can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenyl ketones or carboxylic acids.

    Reduction: The acetamide moiety can be reduced to form amines.

    Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.

Major Products

    Oxidation: Phenyl ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Acetamide, N-methyl-2-phenyl-2-((trimethylsilyl)oxy)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Acetamide, N-methyl-2-phenyl-2-((trimethylsilyl)oxy)- involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The phenyl and acetamide moieties can interact with specific binding sites, modulating the activity of target proteins and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acetamide, N-methyl-N-phenyl-: Similar structure but lacks the trimethylsilyl group.

    N-Methylacetamide, TMS derivative: Contains a trimethylsilyl group but differs in the overall structure.

Uniqueness

Acetamide, N-methyl-2-phenyl-2-((trimethylsilyl)oxy)- is unique due to the presence of both a phenyl group and a trimethylsilyl group, which confer distinct chemical and physical properties. This combination allows for specific interactions and applications that are not possible with similar compounds.

Eigenschaften

CAS-Nummer

151414-64-1

Molekularformel

C12H19NO2Si

Molekulargewicht

237.37 g/mol

IUPAC-Name

N-methyl-2-phenyl-2-trimethylsilyloxyacetamide

InChI

InChI=1S/C12H19NO2Si/c1-13-12(14)11(15-16(2,3)4)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,13,14)

InChI-Schlüssel

XXIKRDXTDIWNRQ-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C(C1=CC=CC=C1)O[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.